REACTION_CXSMILES
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[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[H-].[Na+].[C:14](#[N:16])[CH3:15]>C1(C)C=CC=CC=1>[O:9]=[C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[CH2:15][C:14]#[N:16] |f:1.2|
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Name
|
|
Quantity
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30.24 g
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Type
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reactant
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Smiles
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C(C1=CN=CC=C1)(=O)OCC
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Name
|
|
Quantity
|
18.64 g
|
Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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24.74 mL
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Type
|
reactant
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction was heated at 90° C. overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to ambient temperature
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Type
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FILTRATION
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Details
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the resulting solid material was collected by filtration
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Type
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DRY_WITH_MATERIAL
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Details
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The crude product was dried in vacuo
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Type
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DISSOLUTION
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Details
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For analytical purposes, the solid was dissolved in water
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Type
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EXTRACTION
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Details
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the solution extracted with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
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Details
|
to afford a sample of the product for characterization
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Name
|
|
Type
|
|
Smiles
|
O=C(CC#N)C=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |